molecular formula C14H16BrN3O2 B2643528 2-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide CAS No. 2034311-17-4

2-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide

Cat. No.: B2643528
CAS No.: 2034311-17-4
M. Wt: 338.205
InChI Key: IRJVVEFQCBQIIO-UHFFFAOYSA-N
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Description

2-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide is a compound that features a benzamide core substituted with a bromo group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the imidazole ring.

Mechanism of Action

The mechanism of action of 2-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide: shares similarities with other imidazole-containing benzamides, such as:

Uniqueness

The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These features can enhance its utility in various applications compared to its chloro and fluoro analogs .

Properties

IUPAC Name

2-bromo-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c15-13-4-2-1-3-12(13)14(19)17-6-9-20-10-8-18-7-5-16-11-18/h1-5,7,11H,6,8-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJVVEFQCBQIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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